3-Methoxybutanal

Description

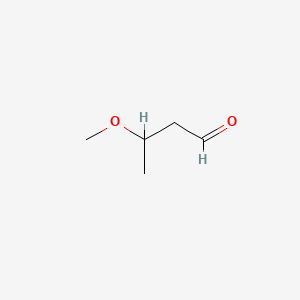

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybutanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXNMKJDQVBOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031514 | |

| Record name | 3-Methoxybutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5281-76-5 | |

| Record name | 3-Methoxybutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5281-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldol ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9P2X7UPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methoxybutanal chemical and physical properties

An In-depth Technical Guide to 3-Methoxybutanal

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methoxybutanal, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

3-Methoxybutanal, also known as 3-methoxybutyraldehyde, is an organic compound classified as an aldehyde and an ether. Its structure consists of a four-carbon butanal chain with a methoxy group attached to the third carbon.

| Identifier | Value |

| IUPAC Name | 3-methoxybutanal[1] |

| CAS Registry Number | 5281-76-5[1][2] |

| Molecular Formula | C5H10O2[1][2][3] |

| Canonical SMILES | CC(CC=O)OC[1][3] |

| InChI | InChI=1S/C5H10O2/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3[1][2] |

| InChIKey | VVXNMKJDQVBOLT-UHFFFAOYSA-N[1][2] |

Physical Properties

The physical properties of 3-Methoxybutanal are summarized below. These values are a mix of experimental and estimated data from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 102.13 g/mol [1][4] | PubChem, Cheméo |

| Appearance | Colorless liquid (presumed) | General chemical knowledge |

| Boiling Point | 127.8 °C at 760 mmHg[3] | LookChem |

| 384.44 K (Joback Calculated)[4] | Cheméo | |

| Density | 0.887 g/cm³[3] | LookChem |

| Flash Point | 26.2 °C[3] | LookChem |

| Vapor Pressure | 11 mmHg at 25°C[3] | LookChem |

| Refractive Index | 1.5000 (estimate)[3] | LookChem |

Chemical and Computational Properties

This table includes various computed properties that are valuable in predicting the behavior of the compound in different chemical and biological systems.

| Property | Value | Source |

| XLogP3 | -0.1[3] | LookChem |

| LogP (Octanol/Water) | 0.61030[3] | LookChem |

| Hydrogen Bond Donor Count | 0[3] | LookChem |

| Hydrogen Bond Acceptor Count | 2[3] | LookChem |

| Rotatable Bond Count | 3[3] | LookChem |

| Exact Mass | 102.068079557 Da[3] | LookChem |

| Polar Surface Area (PSA) | 26.3 Ų[3] | LookChem |

| Complexity | 52[3] | LookChem |

| Kovats Retention Index | 716, 724 (Semi-standard non-polar)[1][4] | PubChem, Cheméo |

Synthesis Protocols

Experimental Protocol: Synthesis from Crotonaldehyde

This process involves the reaction of crotonaldehyde with methanol in an alkaline solution.[5]

-

Reaction Step 1: Methoxylation

-

Reaction Step 2: Neutralization & Subsequent Hydrogenation (for 3-Methoxybutanol)

-

The resulting mixture containing 3-Methoxybutanal is neutralized, for example, with acetic acid.[5]

-

For the production of 3-methoxybutanol, the neutralized mixture is then hydrogenated in the presence of a catalyst (e.g., Cu oxide or Cu-Cr oxide) at temperatures of 150-180°C and pressures of 100-150 bar.[5]

-

Spectroscopic Analysis Protocols

Detailed experimental spectra for 3-Methoxybutanal are not widely published. The following are generalized protocols for obtaining the necessary spectroscopic data for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

-

Methodology:

-

Prepare a sample by dissolving approximately 5-10 mg of 3-Methoxybutanal in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C, DEPT) and 2D experiments (COSY, HSQC, HMBC) can be performed for full structural elucidation.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

For a liquid sample like 3-Methoxybutanal, the spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer.

-

Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Key expected peaks would include C=O stretching for the aldehyde and C-O-C stretching for the ether.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids.

-

Ionize the sample using a suitable method, such as Electron Ionization (EI).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment ions.

-

References

- 1. 3-Methoxybutyraldehyde | C5H10O2 | CID 98040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxybutanal [webbook.nist.gov]

- 3. 3-Methoxybutanal|lookchem [lookchem.com]

- 4. 3-Methoxybutanal (CAS 5281-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

3-Methoxybutanal (CAS 5281-76-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methoxybutanal (CAS 5281-76-5), a valuable organic compound with applications in chemical synthesis. This document consolidates key information on its chemical and physical properties, synthesis, reactivity, and safety protocols, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

3-Methoxybutanal, also known as 3-methoxybutyraldehyde, is a colorless liquid.[1] Its fundamental properties are summarized in the tables below, compiled from various chemical databases and supplier information.

General Properties

| Property | Value | Source(s) |

| CAS Number | 5281-76-5 | [2][3][4][5] |

| Molecular Formula | C5H10O2 | [2][3][4][5] |

| Molecular Weight | 102.13 g/mol | [4][5] |

| IUPAC Name | 3-methoxybutanal | [4] |

| Synonyms | 3-Methoxybutyraldehyde, Butanal, 3-methoxy- | [2][4][6] |

| Canonical SMILES | CC(CC=O)OC | [6] |

| InChI Key | VVXNMKJDQVBOLT-UHFFFAOYSA-N | [2][3] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 127.8 °C | at 760 mmHg | [1][6] |

| 63-65 °C | at 75 Torr | [2] | |

| Density | 0.887 g/cm³ | [1] | |

| 0.938 g/cm³ | at 15.5 °C | [2] | |

| Flash Point | 26.2 °C | [1][6] | |

| Refractive Index | 1.386 | [1] | |

| Vapor Pressure | 11 mmHg | at 25 °C | [6] |

Calculated Properties

| Property | Value | Unit | Source(s) |

| LogP | 0.61030 | [6][7] | |

| Hydrogen Bond Donor Count | 0 | [6] | |

| Hydrogen Bond Acceptor Count | 2 | [6] | |

| Rotatable Bond Count | 3 | [6] | |

| Exact Mass | 102.068079557 | [6] | |

| Complexity | 52 | [6] |

Synthesis

The primary synthesis route for 3-Methoxybutanal involves the Michael addition of methanol to crotonaldehyde in an alkaline solution.[8][9][10] This reaction is typically followed by neutralization.

Experimental Protocol: Synthesis of 3-Methoxybutanal

The following is a generalized experimental protocol based on patent literature.[8][9]

Materials:

-

Crotonaldehyde

-

Methanol

-

Alkaline catalyst (e.g., sodium hydroxide solution)

-

Acid for neutralization (e.g., acetic acid)

Procedure:

-

In a reaction vessel, crotonaldehyde is reacted with methanol in the presence of an alkaline solution.

-

This reaction is exothermic and is generally carried out at room temperature under atmospheric pressure, with cooling to manage the heat of reaction.[8]

-

Upon completion of the reaction, the resulting mixture is neutralized with an acid, such as acetic acid.[8][9]

-

The product, 3-Methoxybutanal, can then be purified from the reaction mixture.

Note: For subsequent synthesis of 3-methoxybutanol, the neutralized mixture is hydrogenated in the presence of a catalyst.[8][9]

References

- 1. magritek.com [magritek.com]

- 2. 3-Methyl-3-methoxybutanol(56539-66-3) 1H NMR [m.chemicalbook.com]

- 3. bmse001181 3-Methylbutanal at BMRB [bmrb.io]

- 4. 3-Methyl-3-methoxybutanol(56539-66-3) IR Spectrum [chemicalbook.com]

- 5. Solved 3‑Methylbutanal undergoes an aldol reaction to | Chegg.com [chegg.com]

- 6. gauthmath.com [gauthmath.com]

- 7. 3-Methoxy-1-butanol(2517-43-3) 1H NMR [m.chemicalbook.com]

- 8. massbank.eu [massbank.eu]

- 9. 3-Methoxybutyraldehyde | C5H10O2 | CID 98040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methoxybutanal (CAS 5281-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

Synthesis of 3-Methoxybutanal: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3-methoxybutanal, a valuable intermediate in various research and development contexts. The document details two core synthetic strategies: the direct methoxylation of crotonaldehyde and a two-step approach involving the oxidation of 3-methoxybutanol. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these methods in a research setting.

Synthesis Pathway I: Direct Methoxylation of Crotonaldehyde

This pathway offers a direct route to 3-methoxybutanal through the nucleophilic addition of methanol to crotonaldehyde. The reaction is typically carried out in an alkaline medium. While this method is often the initial step in the industrial production of 3-methoxybutanol, the isolation of the intermediate aldehyde, 3-methoxybutanal, is feasible in a laboratory setting.[1][2]

Reaction Principle

The reaction proceeds via a Michael-type 1,4-addition of the methoxide ion (generated from methanol and a base) to the α,β-unsaturated carbonyl system of crotonaldehyde. The enolate intermediate is then protonated to yield the final product, 3-methoxybutanal.

Experimental Protocol

The following protocol is a representative procedure derived from patent literature, which primarily focuses on the subsequent hydrogenation to 3-methoxybutanol.[1][2][3]

Materials:

-

Crotonaldehyde (≥95%)

-

Methanol (anhydrous)

-

Sodium hydroxide (or other suitable base)

-

Acetic acid (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware for reactions, extractions, and distillations.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde in an excess of anhydrous methanol. The molar ratio of methanol to crotonaldehyde is typically between 2:1 and 7:1.[3]

-

Base Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of a base (e.g., a 5 wt% aqueous solution of sodium hydroxide) to the stirred solution.[3] The reaction is exothermic and cooling is recommended to control the temperature.[1][2] The reaction is generally carried out at room temperature under atmospheric pressure.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Neutralization: Upon completion, neutralize the reaction mixture by the addition of acetic acid.[1][2]

-

Work-up and Isolation:

-

Remove the excess methanol under reduced pressure.

-

Add water to the residue and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-methoxybutanal.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure 3-methoxybutanal.

Quantitative Data

Quantitative data for the isolated yield of 3-methoxybutanal from this specific reaction is not extensively reported in the available literature, as the process is often directly coupled with a subsequent hydrogenation step. The primary focus of the cited patents is the overall yield of 3-methoxybutanol.

| Parameter | Value/Range | Source |

| Molar Ratio (Methanol:Crotonaldehyde) | 2:1 to 7:1 (optimal 3:1 to 5:1) | [3] |

| Reaction Temperature | Room Temperature (cooling recommended) | [1][2] |

| Pressure | Atmospheric | [1] |

| Catalyst | Alkaline (e.g., NaOH) | [1][2][3] |

Synthesis Pathway II: Oxidation of 3-Methoxybutanol

This two-step pathway involves the synthesis of the precursor alcohol, 3-methoxybutanol, followed by its oxidation to the target aldehyde, 3-methoxybutanal. This approach offers the advantage of utilizing well-established and mild oxidation methods, which can provide high selectivity and yield.

Step 1: Synthesis of 3-Methoxybutanol

The synthesis of 3-methoxybutanol is achieved through the same reaction as described in Pathway I, followed by a hydrogenation step.

Experimental Protocol (Hydrogenation):

Following the neutralization of the 3-methoxybutanal reaction mixture, the crude product is subjected to hydrogenation.

-

Catalyst Addition: Transfer the neutralized reaction mixture to a high-pressure reactor (autoclave). Add a suitable hydrogenation catalyst, such as a Raney nickel or a copper-chromium oxide catalyst.[1][3]

-

Hydrogenation: Pressurize the reactor with hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures.

-

Work-up and Purification: After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The resulting crude 3-methoxybutanol can be purified by distillation.[1][2]

Quantitative Data for 3-Methoxybutanol Synthesis:

| Parameter | Value/Range | Source |

| Hydrogenation Temperature | 80-140 °C (Raney Ni) or 150-180 °C (Cu-Cr oxide) | [1][3] |

| Hydrogenation Pressure | 100-150 bar (Cu-Cr oxide) | [1] |

| Catalyst | Raney Nickel, Copper oxide, or Cu-Cr mixed oxide | [1][3] |

| Purity of crude 3-methoxybutanol | ~77.8% (containing butanol and other byproducts) | [2] |

Step 2: Oxidation of 3-Methoxybutanol to 3-Methoxybutanal

The oxidation of the primary alcohol, 3-methoxybutanol, to the corresponding aldehyde can be accomplished using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two highly effective methods for this transformation.[4][5][6][7][8]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5][7][8] This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.[8]

Experimental Protocol (Adapted from a general procedure):

Materials:

-

3-Methoxybutanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Standard glassware for reactions under inert atmosphere and at low temperatures.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of oxalyl chloride in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15-20 minutes.

-

Addition of Alcohol: Add a solution of 3-methoxybutanol in anhydrous DCM dropwise to the reaction mixture, again ensuring the temperature is maintained at -78 °C. Stir for 30-45 minutes.

-

Addition of Base: Add anhydrous triethylamine dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over about 1 hour.

-

Work-up and Isolation:

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude 3-methoxybutanal can be purified by flash column chromatography or vacuum distillation.

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[4][6] An advantage of this method is that it avoids the use of toxic chromium-based reagents and often has a simpler work-up.[4]

Experimental Protocol (General Procedure):

Materials:

-

3-Methoxybutanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium thiosulfate (aqueous solution)

-

Standard laboratory glassware.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxybutanol in anhydrous DCM.

-

Addition of DMP: Add Dess-Martin periodinane to the solution in one portion. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is usually complete within 1-3 hours.

-

Work-up and Isolation:

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude 3-methoxybutanal can be purified by flash column chromatography or vacuum distillation.

Quantitative Data for Oxidation of Primary Alcohols (General):

| Parameter | Swern Oxidation | Dess-Martin Oxidation | Source |

| Typical Yield | High | High | [7][9] |

| Reaction Temperature | -78 °C to room temperature | Room temperature | [4][5] |

| Reaction Time | 1-2 hours | 1-3 hours | [9][10] |

| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane | [5][6] |

Visualizations of Synthesis Pathways and Workflows

Synthesis Pathway Diagrams

Caption: Overview of the two primary synthesis pathways for 3-Methoxybutanal.

Experimental Workflow for Pathway II: Oxidation of 3-Methoxybutanol

Caption: Experimental workflow for the two-step synthesis of 3-Methoxybutanal.

References

- 1. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 2. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 3. JPH07116089B2 - Method for producing 3-methoxybutanol - Google Patents [patents.google.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data Interpretation for 3-Methoxybutanal: A Technical Guide

Introduction

3-Methoxybutanal is a bifunctional organic molecule containing both an aldehyde and an ether functional group. Spectroscopic analysis is essential for the structural elucidation and confirmation of such molecules. This guide provides a detailed interpretation of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-methoxybutanal. It is designed for researchers, scientists, and professionals in drug development who utilize these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 3-methoxybutanal.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.75 | Triplet (t) | 1H | H1 (Aldehyde) |

| 3.65 | Sextet | 1H | H3 |

| 3.30 | Singlet (s) | 3H | H5 (Methoxy) |

| 2.50 | Doublet of Triplets (dt) | 2H | H2 |

| 1.18 | Doublet (d) | 3H | H4 |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| 202.5 | C1 (Aldehyde Carbonyl) |

| 75.0 | C3 |

| 56.0 | C5 (Methoxy Carbon) |

| 51.5 | C2 |

| 20.0 | C4 |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H (Alkyl) Stretch |

| 2830, 2720 | Medium, Weak | C-H (Aldehyde) Stretch |

| 1725 | Strong | C=O (Aldehyde) Stretch |

| 1100 | Strong | C-O (Ether) Stretch |

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Proposed Fragment Ion |

| 102 | [M]⁺ (Molecular Ion) |

| 87 | [M - CH₃]⁺ |

| 73 | [M - CHO]⁺ |

| 71 | [M - OCH₃]⁺ |

| 57 | [C₄H₉]⁺ or [CH₃CH(OCH₃)]⁺ |

| 45 | [CH₃O=CH₂]⁺ |

| 29 | [CHO]⁺ |

Interpretation of Spectroscopic Data

NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

-

The most downfield signal at δ 9.75 (t) is characteristic of an aldehyde proton (H1) . The triplet multiplicity suggests coupling to the adjacent methylene protons (H2).

-

The signal at δ 3.65 (sextet) is assigned to the proton on the carbon bearing the methoxy group (H3) . Its multiplicity indicates coupling to the adjacent methylene (H2) and methyl (H4) protons.

-

The sharp singlet at δ 3.30 (s) with an integration of 3H is characteristic of a methoxy group (H5) .

-

The signal at δ 2.50 (dt) corresponds to the methylene protons (H2) adjacent to the aldehyde group. The doublet of triplets indicates coupling to both the aldehyde proton (H1) and the methine proton (H3).

-

The most upfield signal at δ 1.18 (d) is assigned to the methyl group protons (H4) , with the doublet multiplicity arising from coupling to the methine proton (H3).

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

-

The signal at δ 202.5 is in the typical range for an aldehyde carbonyl carbon (C1) .[1]

-

The peak at δ 75.0 is assigned to the carbon atom bonded to the electronegative oxygen of the methoxy group (C3) .

-

The signal at δ 56.0 is characteristic of a methoxy carbon (C5) .[2]

-

The peak at δ 51.5 corresponds to the carbon adjacent to the carbonyl group (C2) .

-

The upfield signal at δ 20.0 is assigned to the methyl carbon (C4) .

IR Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

-

C-H (Alkyl) Stretch (2970-2850 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-H (Aldehyde) Stretch (2830, 2720 cm⁻¹): The presence of two distinct, albeit weaker, peaks in this region is a hallmark of an aldehyde C-H bond.[3][4] The peak around 2720 cm⁻¹ is particularly diagnostic.[4][5]

-

C=O (Aldehyde) Stretch (1725 cm⁻¹): A very strong and sharp absorption band around this wavenumber is characteristic of the carbonyl group in a saturated aliphatic aldehyde.[3][6]

-

C-O (Ether) Stretch (1100 cm⁻¹): A strong absorption in this region is indicative of the C-O single bond stretching vibration of the ether linkage.[7][8][9]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at m/z 102 , corresponding to the molecular weight of 3-methoxybutanal (C₅H₁₀O₂).

Key fragmentation pathways for 3-methoxybutanal are predicted to be:

-

α-cleavage at the aldehyde group, leading to the loss of a hydrogen radical (not typically observed) or the formyl radical ([CHO]⁺, m/z 29), resulting in a fragment at m/z 73 .[10][11][12]

-

α-cleavage at the ether linkage is a common fragmentation pathway for ethers.[12][13] This can result in the loss of a methyl radical to give a fragment at m/z 87 , or cleavage of the C-O bond to lose a methoxy radical, resulting in a fragment at m/z 71 .

-

McLafferty Rearrangement , common for carbonyl compounds, is possible if a gamma-hydrogen is present. In 3-methoxybutanal, this would involve the transfer of a hydrogen from the C4 methyl group to the carbonyl oxygen, followed by cleavage to produce a neutral enol and an alkene. This is less likely to be a major pathway due to the presence of more favorable cleavage sites.

-

Other significant fragments include m/z 45 , corresponding to the stable oxonium ion [CH₃O=CH₂]⁺, and m/z 57 .

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of 3-methoxybutanal in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[14] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-90° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements.[15]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As 3-methoxybutanal is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][16][17]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean salt plates.

-

Place the sample "sandwich" in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[18][19][20]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Proposed Mass Spectrometry Fragmentation of 3-Methoxybutanal

Caption: Proposed EI-MS fragmentation pathway for 3-methoxybutanal.

Workflow for Spectroscopic Data Interpretation

Caption: General workflow for molecular structure elucidation using spectroscopy.

References

- 1. ursinus.edu [ursinus.edu]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. tutorchase.com [tutorchase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR spectrum: Ethers [quimicaorganica.org]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

In-depth NMR Spectral Analysis of 3-Methoxybutanal: A Technical Guide

This guide typically provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of a target molecule, which is crucial for structural elucidation and quality control in research and drug development. Such an analysis would include detailed tables of chemical shifts, coupling constants, and signal multiplicities for both proton (¹H) and carbon-13 (¹³C) NMR spectra. Furthermore, it would detail the experimental protocols for sample preparation and data acquisition, and provide visual representations of molecular structures and spin system connectivities.

While the direct spectral data for 3-methoxybutanal remains elusive, a foundational understanding of NMR principles allows for a theoretical interpretation of its expected spectra.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The structure of 3-methoxybutanal suggests a distinct set of signals in its ¹H and ¹³C NMR spectra. The aldehyde proton (-CHO) would appear as a characteristic downfield signal in the ¹H NMR spectrum, typically between 9 and 10 ppm, likely as a triplet due to coupling with the adjacent methylene protons. The methoxy group (-OCH₃) would present as a sharp singlet around 3.3-3.7 ppm. The remaining protons on the butane chain would exhibit more complex splitting patterns due to their coupling with neighboring protons.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde would be the most downfield signal, expected in the range of 200-205 ppm. The carbon of the methoxy group would resonate around 55-60 ppm. The other two carbons of the butanal backbone would appear at distinct chemical shifts in the aliphatic region of the spectrum.

Experimental Protocols

A standard experimental approach to acquiring NMR spectra for a small organic molecule like 3-methoxybutanal would involve the following general steps.

Synthesis of 3-Methoxybutanal

A plausible synthetic route to 3-methoxybutanal involves the Michael addition of methanol to crotonaldehyde in the presence of a base catalyst. The reaction mixture would then be neutralized and the product purified by distillation.

NMR Sample Preparation

For ¹H NMR spectroscopy, a sample would be prepared by dissolving 5-10 mg of purified 3-methoxybutanal in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a more concentrated sample (20-50 mg) would be required. The solution would then be transferred to a 5 mm NMR tube.

Logical Relationships in 3-Methoxybutanal

The connectivity of atoms in 3-methoxybutanal can be visualized to understand the expected NMR correlations.

Caption: Chemical structure of 3-Methoxybutanal.

This guide underscores the critical need for accessible, high-quality experimental data in the scientific community. While theoretical predictions provide a framework for understanding, they are no substitute for empirical data in the rigorous process of chemical analysis and drug development. Should the experimental ¹H and ¹³C NMR data for 3-methoxybutanal become publicly available, a comprehensive and practical guide to its spectral analysis will be developed.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methoxybutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-methoxybutanal. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of mass spectrometry for aldehydes and ethers, supported by data from structurally analogous molecules, to provide a comprehensive theoretical framework for its fragmentation behavior.

Introduction to the Fragmentation of 3-Methoxybutanal

3-Methoxybutanal (C₅H₁₀O₂) is a bifunctional molecule containing both an aldehyde and an ether moiety. Its fragmentation pattern under electron ionization is therefore expected to be influenced by the characteristic cleavage reactions of both functional groups. The molecular ion ([M]⁺•) would have a mass-to-charge ratio (m/z) of 102. Key fragmentation pathways anticipated include alpha-cleavage at multiple sites, McLafferty rearrangement, and cleavage of the carbon-oxygen bonds.

Predicted Fragmentation Pathways

The primary fragmentation pathways for 3-methoxybutanal are outlined below, considering the relative stability of the resulting carbocations and radical species.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for both aldehydes and ethers.[1] In 3-methoxybutanal, there are three potential sites for alpha-cleavage:

-

Cleavage adjacent to the carbonyl group: This can result in the loss of a hydrogen radical (H•) to form the [M-1]⁺ ion at m/z 101, or the loss of the formyl radical (•CHO) to produce an ion at m/z 73.

-

Cleavage adjacent to the ether oxygen: This is a dominant fragmentation pathway for ethers.[2] Cleavage of the bond between C3 and C4 would lead to the formation of a stable oxonium ion at m/z 59.

McLafferty Rearrangement

Aldehydes with a gamma-hydrogen can undergo a characteristic McLafferty rearrangement.[3] In 3-methoxybutanal, the transfer of a hydrogen atom from the methoxy group to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, would result in the formation of a neutral enol and a charged alkene fragment at m/z 44.

Other Fragmentation Pathways

-

Loss of the methoxy group: Cleavage of the C3-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 71.

-

Beta-Cleavage: Cleavage of the C2-C3 bond can also lead to the formation of a fragment at m/z 43, corresponding to the propanoyl cation.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for 3-methoxybutanal, their proposed structures, and the fragmentation pathways leading to their formation. The relative abundance is a qualitative prediction based on the expected stability of the ions.

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |

| 102 | [C₅H₁₀O₂]⁺• | Molecular Ion | Low |

| 101 | [C₅H₉O₂]⁺ | α-cleavage (loss of H•) | Low |

| 73 | [C₄H₉O]⁺ | α-cleavage (loss of •CHO) | Medium |

| 71 | [C₄H₇O]⁺ | Loss of •OCH₃ | Medium |

| 59 | [C₃H₇O]⁺ | α-cleavage at ether | High (likely base peak) |

| 45 | [C₂H₅O]⁺ | Cleavage of C2-C3 bond and rearrangement | Medium |

| 44 | [C₂H₄O]⁺• | McLafferty Rearrangement | Medium |

| 43 | [C₃H₇]⁺ | β-cleavage | Medium |

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of 3-methoxybutanal.

Caption: Overview of major fragmentation pathways of 3-Methoxybutanal.

Caption: Alpha-cleavage at the ether linkage.

Caption: McLafferty rearrangement pathway.

Experimental Protocols

5.1. Sample Preparation

For a pure standard, dilute the 3-methoxybutanal in a high-purity volatile solvent such as dichloromethane or methanol to a concentration of approximately 10-100 µg/mL.

5.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

5.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

Conclusion

The mass spectrometry fragmentation of 3-methoxybutanal is predicted to be a rich interplay of pathways characteristic of both aldehydes and ethers. The most prominent fragmentation is anticipated to be the alpha-cleavage at the ether linkage, yielding a stable oxonium ion at m/z 59, which is likely to be the base peak. Other significant fragments arising from alpha-cleavages around the carbonyl group, loss of the methoxy group, and McLafferty rearrangement are also expected to be observed. This theoretical guide provides a robust framework for the identification and structural elucidation of 3-methoxybutanal and related compounds in research and development settings. Experimental verification is recommended to confirm these predicted fragmentation patterns.

References

A Technical Guide to the Reaction Mechanisms of 3-Methoxybutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core reaction mechanisms involving 3-Methoxybutanal. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data on related compounds, and clear visualizations of chemical pathways and workflows to support research and development in the chemical and pharmaceutical sciences.

Core Reaction Mechanisms

3-Methoxybutanal's reactivity is primarily dictated by its aldehyde functional group and the presence of a methoxy group at the C-3 position. The electron-withdrawing nature of the carbonyl oxygen makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the presence of α-hydrogens allows for the formation of an enolate, which is a key intermediate in several reactions.

Synthesis of 3-Methoxybutanal

A key synthetic route to 3-Methoxybutanal involves the nucleophilic addition of methanol to crotonaldehyde. This reaction, a Michael or 1,4-addition, occurs because the β-carbon of the α,β-unsaturated aldehyde is electrophilic. The reaction is typically performed in an alkaline solution at room temperature.[1][2][3] Due to the exothermic nature of the reaction, cooling is often necessary.[1][2]

Caption: Synthesis of 3-Methoxybutanal via Michael addition.

Aldol Condensation

Like other aldehydes with α-hydrogens, 3-Methoxybutanal can undergo a base-catalyzed aldol condensation.[4][5] The reaction proceeds through the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule.[6][7] This addition reaction forms a β-hydroxy aldehyde (an "aldol").[7][8] Upon heating, this intermediate can undergo dehydration to yield a more stable α,β-unsaturated aldehyde.[7]

The overall mechanism involves three main stages:

-

Enolate Formation: A base abstracts an acidic α-hydrogen to form an enolate ion.[5]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another aldehyde molecule.[5][8]

-

Protonation: The resulting alkoxide is protonated by a protic solvent (like water) to give the β-hydroxy aldehyde.[5]

Caption: Mechanism of the base-catalyzed aldol condensation.

Oxidation and Reduction Reactions

The aldehyde group in 3-Methoxybutanal can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Oxidation: The oxidation of 3-Methoxybutanal yields 3-methoxybutanoic acid.[9] This transformation can be achieved using various oxidizing agents common in organic synthesis. For the related 3-methylbutanal, aldehyde dehydrogenase is a biological catalyst for this oxidation.[10]

-

Reduction: The reduction of 3-Methoxybutanal produces 3-methoxybutanol.[11][12] This is commonly achieved via catalytic hydrogenation or with hydride reagents like sodium borohydride (NaBH₄).[1][13]

Caption: Oxidation and reduction pathways for 3-Methoxybutanal.

Quantitative Data

Specific kinetic data and reaction yields for 3-Methoxybutanal are not extensively documented in publicly available literature. However, studies on structurally similar compounds provide valuable insights into the expected reactivity. The following table summarizes kinetic data for the atmospheric degradation of 3,3-dimethylbutanal, a related branched aldehyde.

| Reaction | Rate Coefficient (k) at 298 K | Reference Compound | Technique Used |

| 3,3-dimethylbutanal + Cl atoms | (1.27 ± 0.08) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Cyclohexane, Propanal | Relative Rate Method, FTIR Spectroscopy |

| 3,3-dimethylbutanone + Cl atoms | (4.22 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Isopropanol, Cyclohexane | Relative Rate Method, FTIR Spectroscopy |

| 3,3-dimethylbutanone + OH radicals | (1.26 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 2-methyl-2-butanol | Relative Rate Method, FTIR Spectroscopy |

| (Data adapted from a study on related compounds as a proxy for 3-Methoxybutanal's potential reactivity)[14] |

In a study on the atmospheric oxidation of 3-methoxy-3-methyl-1-butanol, 3-methoxy-3-methylbutanal was identified as a product with a molar formation yield of 33 ± 7%.[15] This indicates that oxidation of the corresponding alcohol is a viable pathway to substituted methoxy aldehydes.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions discussed. These are generalized protocols that can be adapted for 3-Methoxybutanal.

Protocol for Synthesis & Subsequent Reduction

This protocol is based on the industrial synthesis of 3-methoxybutanol, where 3-Methoxybutanal is a key intermediate.[1][2]

-

Reaction Setup: In a reactor equipped for cooling and stirring, combine crotonaldehyde and methanol in an alkaline solution.

-

Michael Addition: Stir the mixture at room temperature under atmospheric pressure. Monitor the reaction temperature and apply cooling as needed to manage the exothermic reaction.

-

Neutralization: After the reaction is complete, neutralize the mixture with an acid, such as acetic acid.

-

Hydrogenation (Reduction): Transfer the neutralized mixture containing 3-Methoxybutanal to a high-pressure reactor.

-

Catalyst Addition: Add a hydrogenation catalyst. A two-stage catalyst system can be used, starting with a Cu oxide or Cu-Cr oxide catalyst, followed by a Ni-containing catalyst.[1]

-

Reaction Conditions: Heat the mixture to 150-180 °C under a hydrogen pressure of 100-150 bar.[1]

-

Workup: After hydrogenation is complete, cool the reactor and release the pressure. The resulting 3-methoxybutanol can be purified by distillation.[1]

Protocol for Base-Catalyzed Aldol Condensation

This is a general procedure for a base-catalyzed crossed-aldol condensation which can be adapted for the self-condensation of 3-Methoxybutanal.[6][16][17]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxybutanal in 95% ethanol.

-

Catalyst Preparation: In a separate flask, prepare an aqueous solution of sodium hydroxide (e.g., 2M).

-

Initiation: While stirring the aldehyde solution at room temperature, slowly add the sodium hydroxide solution.

-

Reaction: Continue stirring the mixture at room temperature for a specified time (e.g., 30 minutes) or until a precipitate (the aldol product) forms.[17] If precipitation is slow, the reaction mixture can be gently heated.[16]

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with small portions of cold water, a dilute solution of acetic acid in ethanol (to neutralize any remaining base), and finally with cold ethanol.[17]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[16]

Protocol for Product Analysis by Spectroscopy

Analysis of reaction products is critical for confirming structures and determining yields. FTIR and GC-MS are powerful techniques for this purpose.[14][18][19]

-

Sample Preparation: Prepare a sample of the reaction mixture for analysis. For GC-MS, this may involve diluting an aliquot of the mixture in a suitable solvent (e.g., dichloromethane). For FTIR, a liquid sample can often be analyzed directly.

-

FTIR Analysis:

-

Acquire an infrared spectrum of the sample.

-

Identify characteristic absorption bands. For aldehydes, look for a strong C=O stretch around 1730 cm⁻¹ and two C-H stretches between 2700-2860 cm⁻¹.[20] For alcohols (reduction product), look for a broad O-H stretch around 3300 cm⁻¹. For carboxylic acids (oxidation product), look for a very broad O-H stretch and a C=O stretch.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column.

-

As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

-

Identify the components by comparing their retention times and mass spectra to known standards or spectral libraries.[19]

-

References

- 1. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 2. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 3. celanese.com [celanese.com]

- 4. Aldol condensation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. webassign.net [webassign.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-Methoxybutanoic acid | C5H10O3 | CID 24803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. celanese.com [celanese.com]

- 12. celanese.com [celanese.com]

- 13. 3-Methoxy-3-methylbutan-1-ol | 56539-66-3 | Benchchem [benchchem.com]

- 14. ACP - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications [acp.copernicus.org]

- 15. researchgate.net [researchgate.net]

- 16. amherst.edu [amherst.edu]

- 17. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 18. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Reactivity of the Aldehyde Group in 3-Methoxybutanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybutanal is a bifunctional organic molecule featuring both an aldehyde and an ether functional group. The reactivity of the aldehyde group is of primary interest in synthetic chemistry, offering a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the aldehyde moiety in 3-methoxybutanal, including common transformations, detailed experimental protocols, and an analysis of the electronic and steric influences of the methoxy group.

The aldehyde group in 3-methoxybutanal is susceptible to nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.[1] Its reactivity is generally comparable to other aliphatic aldehydes but is subtly influenced by the presence of the methoxy group at the 3-position. This guide will delve into the specifics of these reactions, providing quantitative data where available and representative protocols for key transformations.

Synthesis of 3-Methoxybutanal

A common route for the synthesis of 3-methoxybutanal involves the reaction of crotonaldehyde with methanol in an alkaline solution. This reaction proceeds via a Michael addition of methanol to the α,β-unsaturated aldehyde. The resulting 3-methoxybutanal is then typically purified by distillation.[2]

Experimental Protocol: Synthesis of 3-Methoxybutanal from Crotonaldehyde[2]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, crotonaldehyde is dissolved in an alkaline solution.

-

Addition of Methanol: Methanol is added to the solution. The reaction is typically conducted at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is recommended.

-

Neutralization: After the reaction is complete, the mixture is neutralized, for example, with acetic acid.

-

Purification: The resulting 3-methoxybutanal can be purified by distillation.

Key Reactions of the Aldehyde Group

The aldehyde functional group in 3-methoxybutanal undergoes a variety of characteristic reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation to 3-Methoxybutanoic Acid

The aldehyde group of 3-methoxybutanal can be readily oxidized to the corresponding carboxylic acid, 3-methoxybutanoic acid. Several methods are available for this transformation, with the Pinnick oxidation being a mild and efficient choice, particularly for substrates with sensitive functional groups.[3][4]

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a buffer, such as a phosphate buffer, and a scavenger for the hypochlorite byproduct, like 2-methyl-2-butene.[4][5]

Reaction Pathway: Pinnick Oxidation

Caption: General workflow for the Pinnick oxidation of 3-Methoxybutanal.

| Aldehyde Substrate | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| General Aliphatic | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | 14 h | High | [5] |

| α,β-unsaturated | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | - | High | [3][4] |

-

Reaction Setup: To a stirred solution of the aldehyde (1.0 equiv) in a mixture of tert-butanol and water, add 2-methyl-2-butene (20.0 equiv), sodium dihydrogen phosphate (10.0 equiv), and sodium chlorite (10.0 equiv) at room temperature.

-

Reaction Monitoring: Stir the reaction for approximately 14 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite and extract the product with ethyl acetate.

-

Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography to afford the carboxylic acid.

Reduction to 3-Methoxy-1-butanol

The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-methoxy-1-butanol. Sodium borohydride (NaBH₄) is a mild and commonly used reducing agent for this transformation, offering high chemoselectivity for aldehydes and ketones.[6][7] The reaction is typically carried out in a protic solvent like methanol or ethanol.[7]

Reaction Pathway: Reduction with Sodium Borohydride

Caption: General workflow for the reduction of 3-Methoxybutanal with NaBH₄.

Specific quantitative data for the reduction of 3-methoxybutanal is not widely reported. However, the reduction of aliphatic aldehydes with sodium borohydride generally proceeds with high yields and short reaction times.

| Aldehyde Substrate | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| General Aliphatic | NaBH₄ | Methanol/Water | < 3 min | 93-99 | [8] |

| General Aliphatic | NaBH₄ | THF/MeOH | 1 h | High | - |

-

Reaction Setup: Dissolve the aldehyde (1 eq.) in THF or methanol.

-

Addition of Reducing Agent: Add sodium borohydride (1.2 eq.) to the solution and stir for approximately 4 hours. The reaction can be monitored by TLC.

-

Workup: Quench the reaction by adding aqueous ammonium chloride or dilute HCl at 0 °C and stir for 2 hours.

-

Extraction and Purification: Extract the product with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the desired alcohol.

Nucleophilic Addition of Organometallic Reagents (Grignard Reaction)

Grignard reagents readily add to the carbonyl carbon of 3-methoxybutanal to form secondary alcohols after an acidic workup. This reaction is a powerful tool for carbon-carbon bond formation.[9] The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.

Reaction Pathway: Grignard Reaction

Caption: General workflow for the Grignard reaction with 3-Methoxybutanal.

While specific data for 3-methoxybutanal is scarce, Grignard reactions with aliphatic aldehydes are generally high-yielding.

| Aldehyde Substrate | Grignard Reagent | Solvent | Yield (%) | Reference |

| General Aldehyde | RMgX | Diethyl ether | High | [9][10] |

| Methyl Benzoate (Ester) | Phenylmagnesium bromide | Diethyl ether | High | [11] |

-

Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, react an alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether.

-

Addition of Aldehyde: Cool the prepared Grignard reagent in an ice bath. Add a solution of the aldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Reaction and Workup: After the addition is complete, allow the reaction to proceed. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extraction and Purification: Extract the product with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

Olefination (Wittig Reaction)

The Wittig reaction provides a reliable method for converting the aldehyde group of 3-methoxybutanal into an alkene. This reaction involves a phosphorus ylide (Wittig reagent) and generally gives good yields.[12][13] The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Reaction Pathway: Wittig Reaction

Caption: General workflow for the Wittig reaction with 3-Methoxybutanal.

Specific yields for the Wittig reaction with 3-methoxybutanal are not readily found. However, the reaction is known for its high efficiency with a wide range of aldehydes.

| Aldehyde Substrate | Wittig Reagent | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Hexanes | High | [13] |

| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | - | - | High | [13] |

-

Ylide Generation: In a flask under an inert atmosphere, suspend the corresponding phosphonium salt in an anhydrous solvent (e.g., THF). Add a strong base (e.g., n-butyllithium or potassium tert-butoxide) at a low temperature to generate the ylide.

-

Addition of Aldehyde: Add a solution of the aldehyde in the same anhydrous solvent to the ylide solution.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water.

-

Extraction and Purification: Extract the product with an organic solvent. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

Influence of the 3-Methoxy Group on Reactivity

The methoxy group at the 3-position (gamma-position relative to the aldehyde) can influence the reactivity of the aldehyde group through both electronic and steric effects.

-

Electronic Effects: The oxygen atom of the methoxy group is electronegative and can exert an electron-withdrawing inductive effect (-I effect). This effect can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted butanal. However, this effect is attenuated by the distance from the carbonyl group.[1]

-

Steric Effects: The methoxy group is relatively small and is not expected to cause significant steric hindrance at the carbonyl center. Aldehydes are generally less sterically hindered than ketones, contributing to their higher reactivity.[1][14] The methoxy group in the gamma-position is unlikely to significantly alter the accessibility of the aldehyde for nucleophilic attack.

Overall, the reactivity of the aldehyde group in 3-methoxybutanal is expected to be broadly similar to that of other unbranched aliphatic aldehydes. The subtle electronic influence of the methoxy group may lead to minor differences in reaction rates, but it is not anticipated to fundamentally alter the types of reactions the aldehyde will undergo.

Conclusion

The aldehyde group in 3-methoxybutanal is a versatile functional handle that participates in a wide range of synthetically useful transformations. Standard protocols for oxidation, reduction, Grignard addition, and Wittig olefination are applicable, and these reactions are expected to proceed in good to excellent yields. The methoxy group at the 3-position is not expected to significantly hinder the reactivity of the aldehyde and may slightly enhance its electrophilicity through an inductive effect. This guide provides a foundational understanding of the reactivity of 3-methoxybutanal, offering valuable insights for its application in research, discovery, and development. Further experimental investigation is warranted to establish specific quantitative data for the reactions outlined herein.

References

- 1. brainkart.com [brainkart.com]

- 2. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. scielo.br [scielo.br]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. organicreactions.org [organicreactions.org]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Thermal Stability and Degradation of 3-Methoxybutanal: A Technical Guide

Disclaimer: Direct experimental data on the thermal stability and degradation of 3-methoxybutanal is limited in publicly available literature. This guide, therefore, presents a predictive analysis based on the known behavior of structurally analogous compounds. The experimental protocols and potential degradation pathways described herein are intended to serve as a foundational framework for researchers initiating studies on this molecule.

Introduction

3-Methoxybutanal, a bifunctional molecule containing both an aldehyde and an ether group, holds potential as a versatile building block in organic synthesis and drug development.[1] Understanding its thermal stability is paramount for defining safe handling, storage, and processing conditions, as well as for predicting its degradation pathways and potential impurities. This technical guide provides a comprehensive overview of the predicted thermal behavior of 3-methoxybutanal, detailed experimental protocols for its analysis, and a discussion of its likely degradation products based on analogous chemical structures.

Predicted Thermal Stability and Degradation Pathways

The thermal stability of 3-methoxybutanal is anticipated to be influenced by the presence of both the aldehyde and methoxy functional groups. Aldehydes are known to be susceptible to oxidation and polymerization, while ethers can undergo cleavage at elevated temperatures. The following degradation pathways are predicted for 3-methoxybutanal under thermal stress.

Autoxidation

In the presence of oxygen, the aldehyde functional group is susceptible to autoxidation, a radical-initiated process that can lead to the formation of the corresponding carboxylic acid, 3-methoxybutanoic acid. This process can be accelerated by heat and light.

Retro-Aldol Reaction

Under thermal stress, 3-methoxybutanal may undergo a retro-aldol reaction, a common degradation pathway for aldehydes. This would involve the cleavage of the carbon-carbon bond between the C2 and C3 positions, potentially yielding acetaldehyde and methoxyacetone.

Ether Cleavage

At higher temperatures, the ether linkage may be susceptible to cleavage. This could occur through various mechanisms, including acid- or base-catalyzed pathways if trace impurities are present, or through homolytic cleavage at very high temperatures. Acid-catalyzed cleavage would likely yield methanol and but-2-enal.[2]

Polymerization/Condensation Reactions

Aldehydes are prone to self-condensation reactions, such as the aldol condensation, especially at elevated temperatures or in the presence of acidic or basic catalysts. This can lead to the formation of higher molecular weight oligomers and polymers, which may present as non-volatile residues.

The following diagram illustrates the predicted thermal degradation pathways of 3-methoxybutanal.

References

A Toxicological Profile of 3-Methoxybutanal: An In-depth Read-Across Assessment

Executive Summary

This technical guide outlines the potential toxicological profile of 3-Methoxybutanal. Due to the absence of direct experimental data, this assessment is based on a read-across analysis of the structurally related surrogate, 3-Methoxy-3-methyl-1-butanol (MMB). Based on the available data for MMB, 3-Methoxybutanal is predicted to have low acute toxicity via oral and dermal routes. It may be a moderate eye irritant but is not expected to be a skin irritant or a skin sensitizer. Furthermore, it is not predicted to be mutagenic or clastogenic. Repeated exposure may lead to effects on the liver and kidneys.

Acute Toxicity

The acute toxicity of 3-Methoxybutanal is predicted based on data from its structural analogue, MMB.

Data Presentation: Acute Toxicity of Surrogates

| Endpoint | Species | Route | Value | Guideline | Source |

| 3-Methoxy-3-methyl-1-butanol (MMB) | |||||

| LD50 | Rat (male) | Oral | 4500 mg/kg bw | OECD TG 401 | [1][2] |

| LD50 | Rat (female) | Oral | 4300 - 4400 mg/kg bw | OECD TG 401 | [1][2][3] |

| LD50 | Mouse | Oral | 5830 mg/kg bw | - | [1] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | - | [1][2][4][5][6] |

| LOAEL | Rat | Inhalation (4-week) | 100 ppm (483 mg/m³) | - | [7] |

| 3-Methylbutanal | |||||

| General | - | Oral, Dermal, Inhalation | Low acute toxicity | - | [8] |

Irritation and Sensitization

The potential for 3-Methoxybutanal to cause skin and eye irritation or skin sensitization is inferred from studies on MMB and 3-Methylbutanal.

Data Presentation: Irritation and Sensitization of Surrogates

| Endpoint | Species | Result | Source |

| 3-Methoxy-3-methyl-1-butanol (MMB) | |||

| Skin Irritation | Rabbit | Non-irritant to slightly irritating on prolonged exposure | [1][2][5] |

| Eye Irritation | Rabbit | Moderately irritating | [1][2][5] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [1][2][3][5] |

| 3-Methylbutanal | |||

| Skin Irritation | - | Mildly irritating | [9] |

| Eye Irritation | - | Irritating | [9][10] |

| Respiratory Irritation | - | Irritating | [9] |

| Skin Sensitization | - | Not considered a potent sensitizer | [8] |

Genotoxicity

Genotoxicity data for the surrogate MMB suggests that 3-Methoxybutanal is unlikely to be mutagenic or clastogenic.

Data Presentation: Genotoxicity of 3-Methoxy-3-methyl-1-butanol (MMB)

| Assay Type | Test System | Metabolic Activation | Result | Guideline | Source |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and without S9 | Negative | OECD TG 471 | [2][3][7] |

| In Vitro Chromosomal Aberration | Chinese Hamster Lung (CHL/IU) cells | With and without S9 | Negative | OECD TG 473 | [2][3] |

| In Vitro Mammalian Cell Gene Mutation | - | - | Negative | OECD TG 476 | [3] |

Experimental Protocols

The Ames test evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Preparation : Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent E. coli (e.g., WP2 uvrA) are cultured. A rat liver homogenate (S9 fraction) is prepared for assays requiring metabolic activation.

-

Exposure : The test substance, bacterial culture, and either S9 mix or a buffer are combined in molten top agar. This mixture is poured onto minimal glucose agar plates.

-

Incubation : Plates are incubated at 37°C for 48-72 hours.

-

Scoring : The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration of the test substance and compared to the spontaneous reversion rate in the negative control.

-

Evaluation : A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

This test identifies substances that cause damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.

-

Cell Culture : A suitable mammalian cell line (e.g., Chinese Hamster Lung cells) is cultured.

-

Exposure : Cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9). A solvent control and positive controls are run in parallel.

-

Cytokinesis Block : Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvest and Staining : Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

-

Scoring : At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

-

Evaluation : A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Visualizations: Experimental Workflows

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. chudolavka.kz [chudolavka.kz]

- 4. carlroth.com [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. egle.state.mi.us [egle.state.mi.us]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. ICSC 1748 - 3-METHYLBUTANAL [inchem.org]

- 10. echemi.com [echemi.com]

A Technical Guide to Procuring 3-Methoxybutanal for Laboratory Research

This guide serves as a resource for researchers, scientists, and drug development professionals on identifying reputable suppliers for 3-Methoxybutanal (CAS No. 5281-76-5). It includes key chemical identifiers, a protocol for supplier qualification, and a list of potential vendors.

Chemical Profile: 3-Methoxybutanal

A clear understanding of the compound's properties is the first step in sourcing. All researchers should verify these details against their specific experimental requirements.

| Property | Value | Source |

| CAS Number | 5281-76-5 | [1][2] |

| Molecular Formula | C₅H₁₀O₂ | [1][3] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| IUPAC Name | 3-methoxybutanal | [2] |

| Synonyms | 3-Methoxy butyraldehyde, β-Methoxybutyraldehyde | [3] |

| Density | 0.887 g/cm³ | [3] |

| Boiling Point | 127.8°C at 760 mmHg | [3] |

| Flash Point | 26.2°C | [3] |

Reputable Suppliers and Sourcing Considerations

Procuring research chemicals, particularly rare or specialized ones, requires careful vetting of suppliers. The following are established distributors in the life science and chemical synthesis industries where 3-Methoxybutanal may be sourced.

-

Sigma-Aldrich (Merck): A prominent global supplier offering a vast catalog of chemicals for research and production. They list 3-Methoxybutanal under their "AldrichCPR" brand, which is designated for early discovery researchers as part of a collection of rare chemicals.

-

Important Note: For this specific product, Sigma-Aldrich states that it is sold "AS-IS," and analytical data is not collected by the company. The buyer assumes full responsibility for confirming the product's identity and purity. While Certificates of Analysis (COA) and Certificates of Origin (COO) are listed as key documents, their content may be limited for such products.

-

-

Other Major Scientific Suppliers: While not appearing in the top search results for this specific compound, researchers should also consider querying the catalogs of other major reputable suppliers known for their comprehensive offerings, such as:

-

Thermo Fisher Scientific

-